N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide is a synthetic organic compound characterized by the presence of a sulfone group, a fluorine atom, and an isobutyl group attached to a benzamide core
Mechanism of Action
Target of Action
The primary target of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide, also known as N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-fluoro-N-(2-methylpropyl)benzamide, is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, causing them to open and allow potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell, decreasing its excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways. These channels play a crucial role in regulating the electrical activity of neurons and cardiac cells. Therefore, their activation can influence neuronal signaling and heart rate .
Pharmacokinetics
It has been noted that compounds in this series displayimproved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound can lead to a decrease in the excitability of neurons and cardiac cells. This can potentially influence various physiological processes and conditions, such as pain perception, epilepsy, reward/addiction, and anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Sulfone: The starting material, tetrahydrothiophene, is oxidized to form tetrahydrothiophene-1,1-dioxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, often using reagents like Selectfluor.
Amide Bond Formation: The final step involves the formation of the amide bond between the fluorinated sulfone and isobutylbenzamide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions, although this is less common.
Reduction: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Further oxidized sulfone derivatives.
Reduction: Corresponding sulfide derivatives.
Substitution: Products where the fluorine atom is replaced by a nucleophile.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the sulfone group and fluorine atom can enhance the compound’s metabolic stability and bioavailability.
Medicine
Medicinally, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced properties due to the presence of the sulfone and fluorine groups.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-chloro-N-isobutylbenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-isobutylbenzamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to form specific interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a tetrahydrothiophene moiety and a fluorobenzamide functional group, which contribute to its interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈FNO₂S, with a molecular weight of approximately 283.36 g/mol. The presence of the tetrahydrothiophene ring and the fluorine atom is believed to enhance its pharmacological properties by influencing its lipophilicity and ability to interact with various biological targets.
Research indicates that this compound may exert its biological effects through multiple mechanisms, including:
- Inhibition of Ion Channels : Preliminary studies suggest that it may inhibit specific ion channels, similar to other compounds in its class that target Kv channels .
- Receptor Modulation : It may act as a modulator for various receptors involved in inflammatory and neurological pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity against several cell lines. The following table summarizes key findings from recent studies:
Cell Line | Effect | Concentration (µM) | Reference |
---|---|---|---|
HeLa | Cytotoxicity | 10-50 | |
A549 (Lung Cancer) | Inhibition of proliferation | 5-20 | |
RAW 264.7 (Macrophages) | Anti-inflammatory activity | 10-100 |
Case Studies
A notable case study involved the evaluation of the compound's effects on Kv1.3 channels. The results showed that it possessed comparable potency to established inhibitors, suggesting its potential as a therapeutic agent in autoimmune diseases where Kv1.3 channels play a critical role .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest:
- Absorption : Likely good oral bioavailability due to its lipophilic nature.
- Metabolism : Expected to undergo hepatic metabolism.
- Excretion : Primarily renal excretion of metabolites.
Toxicological assessments indicate that at therapeutic concentrations, the compound exhibits low toxicity in mammalian cells.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-fluoro-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3S/c1-11(2)9-17(14-6-7-21(19,20)10-14)15(18)12-4-3-5-13(16)8-12/h3-5,8,11,14H,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSTVYHKKIFIJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.